

CAS number and molecular weight of 4-Fluoro-3H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3H-pyrazole

Cat. No.: B15173962

[Get Quote](#)

An In-depth Technical Guide to 4-Fluoro-1H-pyrazole

A Note on Tautomerism: The request specified **4-Fluoro-3H-pyrazole**. It is important to note that pyrazole and its derivatives can exist in different tautomeric forms. For 4-substituted pyrazoles, the 1H- and 2H-tautomers are the most common and stable, with the 1H-form being predominantly represented in chemical literature and databases. The 3H-tautomer is generally less stable. This guide will, therefore, focus on the well-characterized and synthetically relevant 4-Fluoro-1H-pyrazole.

Core Molecular Data

This section provides fundamental physicochemical data for 4-Fluoro-1H-pyrazole.

Property	Value	Reference
CAS Number	35277-02-2	[1]
Molecular Formula	C ₃ H ₃ FN ₂	[1]
Molecular Weight	86.07 g/mol	[1]
Appearance	Solid	
Melting Point	38-40 °C	

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-1H-pyrazole can be achieved through several methods. Below are detailed protocols for two common approaches.

Protocol 1: Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with Hydrazine

This method involves the reaction of a fluorinated aldehyde derivative with hydrazine to form the pyrazole ring.

Experimental Protocol:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 5g (0.043 mol) of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 100 mL of a 40% (v/v) solution of ethanol in water.
- Addition of Hydrazine: To this solution, add 4.48g (0.043 mol) of hydrazine dihydrochloride.
- Heating: Heat the reaction mixture at 55 °C for 30 minutes.
- Work-up:
 - Cool the mixture to room temperature.
 - Adjust the pH to 9 using a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent by distillation under reduced pressure to yield 4-Fluoro-1H-pyrazole as a yellow oil (yield: 77%).[\[2\]](#)[\[3\]](#)

Protocol 2: Direct Fluorination of Pyrazole

This protocol describes the direct fluorination of the pyrazole ring using an electrophilic fluorinating agent.

Experimental Protocol:

- Reactant Preparation: Synthesize 4-Fluoro-1H-pyrazole from sodium fluoroacetate by reaction with oxalyl chloride and dimethylformamide, followed by treatment with a base and then hydrazine.[4]
- Crystallization: Obtain single crystals of the product by slow isothermal sublimation of the powder inside a sealed vial under ambient conditions.[4]

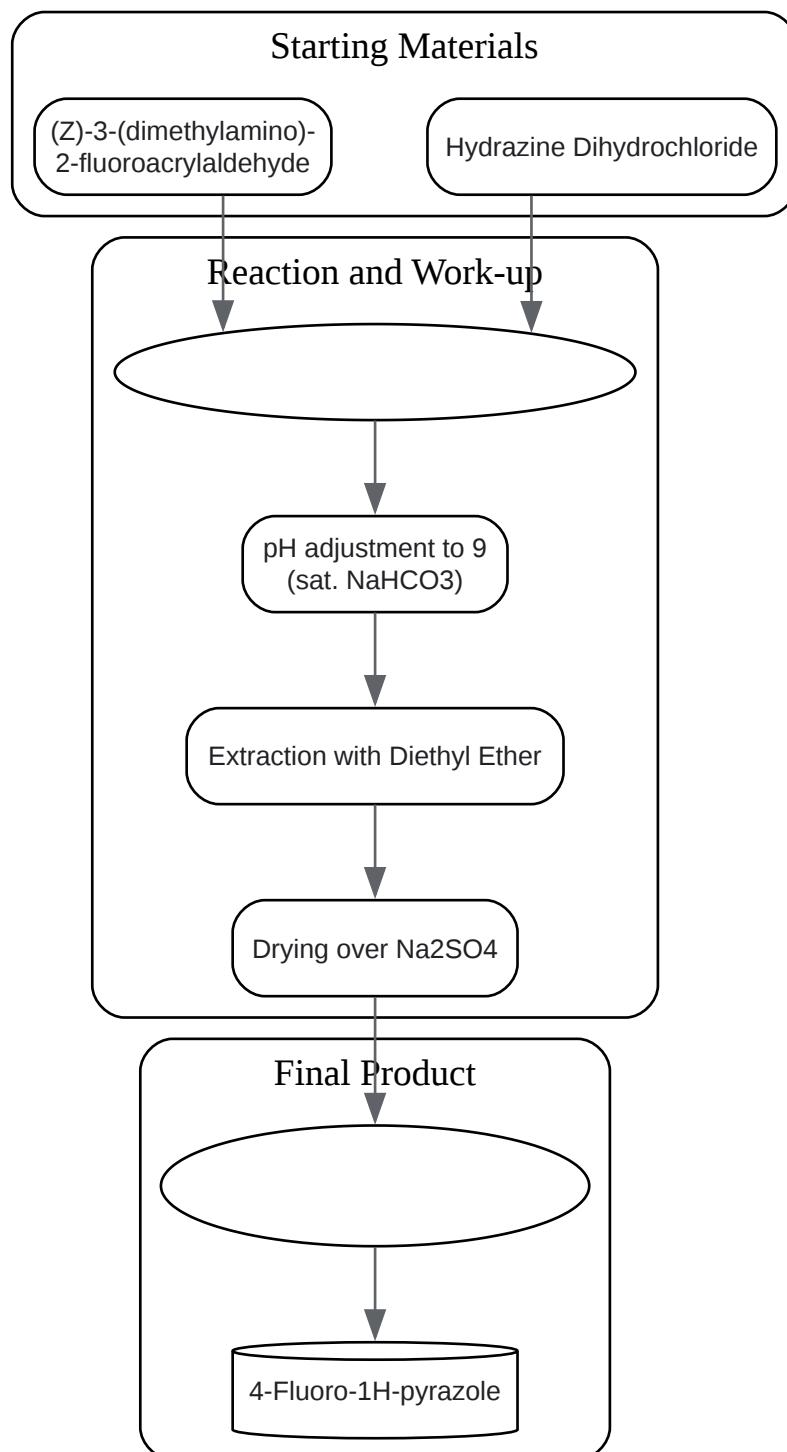
Spectroscopic and Crystallographic Data

Detailed characterization is crucial for confirming the identity and purity of the synthesized compound.

Data Type	Description
¹ H NMR	Spectral data is available for 4-Fluoro-1H-pyrazole.[5]
¹³ C NMR	Spectral data has been reported.[1]
X-ray Crystallography	The crystal and molecular structure of 4-Fluoro-1H-pyrazole has been determined at 150 K. The structure reveals two crystallographically unique moieties linked by N—H···N hydrogen bonds, forming one-dimensional chains in the crystal.[4]

Reactivity and Applications in Research and Development

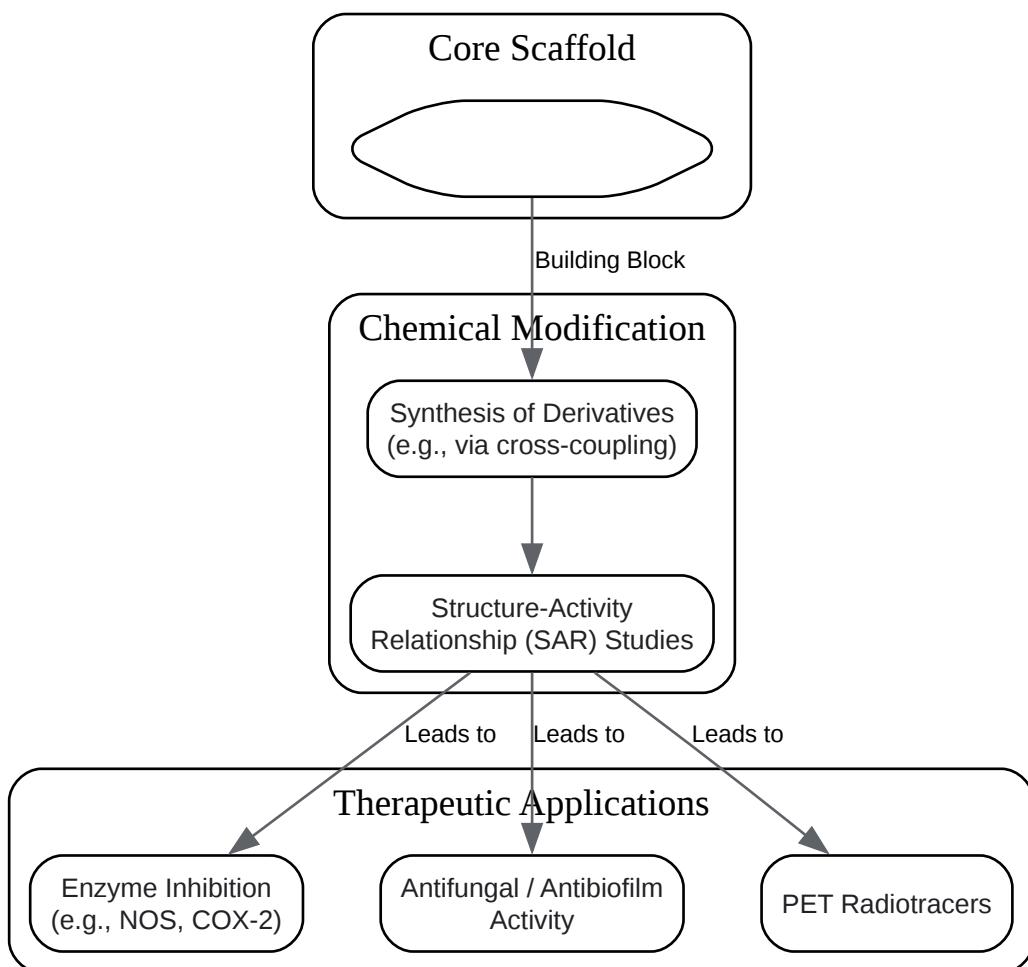
4-Fluoro-1H-pyrazole is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.


Key Reactions and Uses:

- Palladium-Catalyzed Cross-Coupling Reactions: It is used in the preparation of tributylstannyli fluoropyrazole, a reagent for cross-coupling reactions.[6]

- Diels-Alder Reactions: Fluorinated pyrazoles, including derivatives of 4-Fluoro-1H-pyrazole, have been studied for their reactivity in Diels-Alder reactions.[7]
- Medicinal Chemistry: The pyrazole nucleus is a common scaffold in many biologically active compounds. Fluorination can enhance metabolic stability and binding affinity. Fluorinated pyrazoles are investigated as:
 - Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes like Nitric Oxide Synthase (NOS).[8]
 - Antifungal Agents: Fluorinated pyrazole aldehydes have demonstrated activity against phytopathogenic fungi.[9]
 - Biofilm Dispersal Agents: Certain 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as inducers of biofilm dispersal in *Pseudomonas aeruginosa*.[10]
 - PET Radiotracers: The pyrazole scaffold is used in the development of Fluorine-18 labeled radiotracers for Positron Emission Tomography (PET).

Visualizing Synthesis and Application Frameworks


Synthesis Workflow of 4-Fluoro-1H-pyrazole

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 4-Fluoro-1H-pyrazole via cyclization.

Role of Fluorinated Pyrazoles in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Logical flow of fluorinated pyrazoles in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 4. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-1H-pyrazole(35277-02-2) 1H NMR spectrum [chemicalbook.com]
- 6. Cas 35277-02-2,4-Fluoro-1H-pyrazole | lookchem [lookchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of *Pseudomonas aeruginosa* biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of 4-Fluoro-3H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15173962#cas-number-and-molecular-weight-of-4-fluoro-3h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com